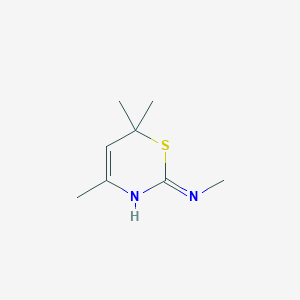
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol . It is known for its unique structure, which includes a thiazine ring substituted with multiple methyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .
化学反応の分析
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, potentially altering its chemical properties.
Substitution: The methyl groups on the thiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: Although not widely used in clinical settings, it is investigated for its potential pharmacological properties.
作用機序
The mechanism of action of N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved in these interactions are still under investigation, and further research is needed to elucidate the precise mechanisms .
類似化合物との比較
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine can be compared with other thiazine derivatives, such as:
Phenothiazine: Known for its use in antipsychotic medications.
Thiazine: A simpler structure with fewer methyl groups.
Methoxythiazine: Contains a methoxy group instead of multiple methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazine derivatives .
生物活性
N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is a compound belonging to the thiazine family, which is known for its diverse biological activities. This article synthesizes various research findings related to the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H16N2S
- Molecular Weight : 200.31 g/mol
- Functional Groups : Thiazine ring with methyl substituents at positions 4 and 6.
Antimicrobial Activity
Research has demonstrated that thiazine derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazine compounds, this compound was tested against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 15 |
The compound showed notable activity against both Gram-positive and Gram-negative bacteria, particularly against Bacillus subtilis, indicating its potential as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A series of studies have focused on its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Effects
In vitro studies reported that this compound exhibited significant antiproliferative effects against several cancer cell lines. The following findings were noted:
-
Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
- Human liver cancer (HepG2)
-
Results :
- The compound induced G2/M phase cell cycle arrest in MCF-7 cells.
- IC50 values ranged from 30 nM to 50 nM across different cell lines.
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 35 | G2/M phase arrest |
| A549 | 45 | Induction of apoptosis |
| HepG2 | 40 | Inhibition of tubulin polymerization |
The results suggest that this compound may act as a multitargeted inhibitor affecting key pathways involved in cancer progression .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Tubulin Binding : Similar to other thiazine derivatives known for disrupting microtubule dynamics.
- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
特性
IUPAC Name |
N,4,6,6-tetramethyl-3H-1,3-thiazin-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)11-7(9-4)10-6/h5H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOVGWHAFRGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(SC(=NC)N1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














